O-Acetylpsilocin fumarate

Description

Properties

IUPAC Name |

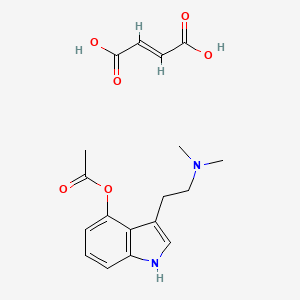

(E)-but-2-enedioic acid;[3-[2-(dimethylamino)ethyl]-1H-indol-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.C4H4O4/c1-10(17)18-13-6-4-5-12-14(13)11(9-15-12)7-8-16(2)3;5-3(6)1-2-4(7)8/h4-6,9,15H,7-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJLOAPCCJQEEZ-WLHGVMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC2=C1C(=CN2)CCN(C)C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217230-42-6 | |

| Record name | O-Acetylpsilocin fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217230426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ACETYLPSILOCIN FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05U35F7913 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Chemical Engineering for O Acetylpsilocin Fumarate

Methodological Evolution of O-Acetylpsilocin Synthesis

The development of synthetic methods for O-acetylpsilocin has been driven by the need for a stable and pure compound. This has led to specific advancements in acetylation techniques and the use of fumarate (B1241708) salt formation.

Acetylation Methodologies for Psilocin Precursors

The primary method for synthesizing O-acetylpsilocin involves the acetylation of psilocin. smolecule.com This is commonly achieved using acetic anhydride (B1165640) or acetyl chloride under either alkaline or acidic conditions. smolecule.com The process introduces an acetoxy group at the 4-position of the indole (B1671886) ring. smolecule.com An improved synthesis method published in 1999 by Nichols and Frescas details the acetylation of psilocin to produce O-acetylpsilocin (also known as 4-AcO-DMT). To prevent oxidation during the acetylation process, it is recommended to work under an inert atmosphere, such as argon or nitrogen.

Fumarate Salt Formation for Enhanced Compound Stability and Crystallinity

O-acetylpsilocin in its freebase form is susceptible to degradation. smolecule.com To counteract this instability, it is converted into a more stable crystalline salt. The fumarate salt is a common choice, formed by reacting O-acetylpsilocin with fumaric acid. smolecule.com This salt form enhances the compound's stability, making it easier to handle and store. smolecule.compharmaffiliates.com The fumarate salt of O-acetylpsilocin crystallizes readily, which also aids in its purification. pharmaffiliates.com For optimal crystallization, the pH during salt formation should be monitored, with a target of pH 4–5. A 1:1 molar ratio of O-acetylpsilocin to fumaric acid is used to ensure complete proton transfer. The crystallization process can be induced by slow evaporation at 4°C, yielding needle-like crystals.

Optimization and Reproducibility in Laboratory and Research-Scale Synthesis

Achieving consistent and high-quality yields of O-acetylpsilocin fumarate in a laboratory setting requires careful control of reaction conditions and an understanding of its synthetic efficiency in comparison to similar compounds.

Control of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the precise control of the synthesis process. The purity of the final product can be assessed using techniques like High-Performance Liquid Chromatography (HPLC) with UV detection. For large-scale synthesis of related compounds like psilocybin, specific conditions such as cooling the mixture to 0–5 °C and washing with appropriate solvents are employed to ensure high purity. acs.org

Comparative Analysis of Synthetic Efficiency with Related Tryptamines

The synthesis of O-acetylpsilocin is often compared to that of psilocybin, another prodrug of psilocin. maps.org O-acetylpsilocin is considered easier and less expensive to synthesize than psilocybin. google.com The synthesis of psilocybin involves a more complex phosphorylation step, whereas O-acetylpsilocin synthesis involves a more straightforward acetylation. maps.orgresearchgate.net This difference in synthetic complexity makes O-acetylpsilocin a potentially more accessible compound for research. researchgate.net The stability of the final product is also a key difference; while psilocybin is relatively stable, the fumarate salt of O-acetylpsilocin provides significantly improved stability over its freebase form.

| Feature | O-Acetylpsilocin Synthesis | Psilocybin Synthesis |

| Primary Reaction | Acetylation of psilocin smolecule.com | Phosphorylation of psilocin diva-portal.org |

| Key Reagent | Acetic anhydride or acetyl chloride smolecule.com | Phosphorylating agents like tetra-O-benzylpyrophosphate researchgate.net |

| Relative Complexity | Less complex and more facile google.comresearchgate.net | More challenging due to labile intermediates diva-portal.org |

| Product Stability | Freebase is unstable; fumarate salt is stable smolecule.compharmaffiliates.com | Relatively stable compound diva-portal.org |

Structural Elucidation and Solid-State Characterization

The definitive identification and characterization of this compound are accomplished through various analytical techniques. The solid-state structure reveals key features that contribute to its stability.

The molecular structure of the fumarate salt of O-acetylpsilocin consists of a protonated O-acetylpsilocin cation and a fumarate anion. maps.org In one crystalline form, the asymmetric unit contains one O-acetylpsilocin cation and one-half of a fumarate dianion. researchgate.net The indole ring of the cation is nearly planar. maps.org

The ions are held together in the solid state by a series of hydrogen bonds. maps.org Specifically, N–H···O hydrogen bonds form between the ammonium (B1175870) and indole hydrogen atoms and the fumarate oxygen atoms. google.comresearchgate.net These hydrogen bonds link the ions into infinite chains, contributing to the stability of the crystalline structure. maps.orggoogle.com X-ray crystallography is used to determine these detailed solid-state structural features. maps.orgvulcanchem.com Other analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are also employed for structural confirmation and elucidation. vulcanchem.com

| Analytical Technique | Information Provided for this compound |

| X-ray Crystallography | Determines the 3D arrangement of atoms, bond lengths, angles, and hydrogen bonding patterns in the crystal lattice. maps.orgvulcanchem.com |

| Mass Spectrometry | Confirms the molecular weight and provides information on the molecular formula. vulcanchem.com |

| Nuclear Magnetic Resonance (NMR) | Elucidates the molecular structure by showing the chemical environment of hydrogen and carbon atoms. vulcanchem.com |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the synthesized compound. |

Crystallographic Studies and Hydrogen Bonding Interactions

Crystallographic studies of this compound have provided significant insights into its three-dimensional structure and the intermolecular forces that contribute to its stability. The fumarate salt form is noted for enhancing the compound's stability compared to its freebase form.

In the crystalline structure of bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate, the O-Acetylpsilocin cation and the fumarate dianion are linked by a network of hydrogen bonds. Specifically, N—H···O hydrogen bonds are observed between the ammonium and indole hydrogen atoms of the cation and the oxygen atoms of the fumarate anion. google.com These interactions are crucial in holding the ions together in infinite one-dimensional chains. google.com

The specific arrangement of these hydrogen bonds can vary depending on the crystalline form. For instance, in one polymorph, the ions are held together in infinite chains along the dntb.gov.ua direction by N—H···O hydrogen bonds. google.com In another form, a 4-acetoxy-N,N-dimethyltryptammonium hydrofumarate, the ions are linked into infinite chains along the nih.gov direction through both N—H···O and O—H···O hydrogen bonds. google.com

Table 1: Hydrogen Bond Interactions in this compound Crystals

| Interaction Type | Donor Atom | Acceptor Atom | Bond Length (Å) | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N-H | O | 2.87 | |

| Hydrogen Bond | O-H | O | 2.65 | |

| Hydrogen Bond | C-H | O | 3.12 | |

| Hydrogen Bond | O-H | O | 2.5402 (17) | researchgate.net |

| Hydrogen Bond | N-H | O | 2.697 (11) | researchgate.net |

Isolation of Crystalline Polymorphs

The isolation of different crystalline polymorphs of O-Acetylpsilocin and its salts is a significant area of research, as different polymorphs can exhibit varying physical properties, including stability and solubility. google.com While the synthesis of O-Acetylpsilocin as a crystalline fumarate salt was reported as early as 1999, dedicated efforts to develop and characterize specific crystalline forms are more recent. google.com

Polymorphism in O-Acetylpsilocin salts has been identified, with different crystalline forms being isolated and characterized. psychedelicalpha.com This includes the identification of crystalline 4-acetoxy-N,N-dimethyltryptammonium hydrofumarate and bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate. google.com The existence of these different forms highlights the importance of controlled crystallization conditions to obtain a desired polymorph.

The characterization of these polymorphs often involves techniques such as single-crystal X-ray diffraction and X-ray powder diffraction (XRPD). google.comnih.gov For example, the XRPD pattern for bis(4-acetoxy-N,N-dimethyltryptammonium) fumarate has been simulated from its single crystal data, showing characteristic peaks that can be used for identification. google.com

Recent patent literature indicates the discovery of new salts and polymorphs of O-acetylpsilocin, suggesting that the landscape of its solid-state forms is expanding. These developments are crucial for pharmaceutical applications, as the selection of a specific polymorphic form can impact the manufacturing process and the performance of the final product.

Preclinical Pharmacological Characterization of O Acetylpsilocin Fumarate

Prodrug Biotransformation and Metabolic Pathways in Animal Models

In Vivo Deacetylation to Psilocin

O-acetylpsilocin functions as a prodrug, meaning it is converted into its active form, psilocin, within the body. nih.gov This in vivo conversion has been confirmed in rodent models, where the administration of O-acetylpsilocin leads to the formation of psilocin. nih.govwisc.edu The primary mechanism of this transformation is the hydrolysis of the acetyl group from the 4-position of the indole (B1671886) ring, a process known as deacetylation. acs.orgnih.gov This metabolic conversion is essential for the compound's pharmacological activity, as psilocin is the molecule that directly interacts with serotonin (B10506) receptors to produce its effects. wikipedia.org Studies have demonstrated that O-acetylated tryptamines, like O-acetylpsilocin, are deacetylated in vivo, which explains why their in vivo potency is similar to their 4-hydroxy counterparts despite having lower in vitro receptor potency. acs.orgnih.gov

Enzymatic Mechanisms of Conversion in Biological Systems

The in vivo deacetylation of O-acetylpsilocin to psilocin is an enzymatic process. While the specific enzymes responsible for this conversion in vivo have not been definitively identified in all animal models, it is understood that esterases play a crucial role. nih.gov In vitro studies using human liver microsomes have provided evidence supporting the metabolic conversion of 4-acetoxy compounds to their 4-hydroxy analogs. nih.govresearchgate.net This suggests that esterases present in the liver and other tissues are responsible for hydrolyzing the ester bond of O-acetylpsilocin, releasing the active psilocin. nih.gov

Comparative Pharmacokinetics of O-Acetylpsilocin Fumarate (B1241708) and Psilocybin in Rodent Models

Recent studies have directly compared the pharmacokinetic profiles of O-acetylpsilocin fumarate and psilocybin in mice, providing valuable insights into their similarities and differences as psilocin prodrugs. nih.govwisc.edu

Following intraperitoneal administration in C57Bl6/J mice, both this compound and psilocybin are rapidly converted to psilocin. nih.govwisc.edu However, the resulting plasma concentrations of psilocin show some differences. At 15 minutes post-injection, psilocybin administration leads to 10-25% higher plasma concentrations of psilocin compared to equimolar doses of this compound. nih.govwisc.eduvulcanchem.com

| Prodrug | Equivalent Psilocin Dose | Resulting Psilocin Concentration (ng/mL) | Relative Concentration vs. Psilocybin |

|---|---|---|---|

| This compound | 1 mg/kg | 225 | 90% |

| Psilocybin | 1 mg/kg | 250 | 100% |

| This compound | 3 mg/kg | 860 | 75% |

| Psilocybin | 3 mg/kg | 1,145 | 100% |

Despite the differences in peak plasma concentrations, the elimination half-life of the liberated psilocin is remarkably consistent regardless of the prodrug administered. nih.govwisc.eduvulcanchem.com In mice, the half-life of psilocin is approximately 30 minutes, whether it is derived from this compound or psilocybin. nih.govwisc.eduvulcanchem.com Plasma levels of psilocin decline significantly within four hours post-administration.

Psilocin Plasma Concentrations and Exposure Dynamics

Tentative Identification of In Vitro Metabolites

In vitro studies using pooled human liver microsomes have been conducted to identify the metabolites of O-acetylpsilocin. researchgate.netnih.gov These studies have tentatively identified fifteen metabolites, consisting of twelve phase I metabolites and three phase II metabolites. researchgate.netnih.gov The primary metabolic pathways include hydrolysis, hydroxylation, N-demethylation, oxidation, and glucuronic acid conjugation. researchgate.netnih.gov The most abundant metabolite formed is the hydrolysis product, psilocin. researchgate.netnih.gov A beta-hydroxylation metabolite of O-acetylpsilocin has also been identified and is suggested as a potential biomarker for its consumption. researchgate.net

| Metabolic Pathway | Description |

|---|---|

| Hydrolysis | Cleavage of the acetyl group to form psilocin. |

| Hydroxylation | Addition of a hydroxyl group to the molecule. |

| N-demethylation | Removal of one or both methyl groups from the nitrogen atom. |

| Oxidation | Loss of electrons from the molecule. |

| Glucuronidation | Conjugation with glucuronic acid for excretion. |

Receptor Ligand Binding and Functional Activity Profiling

Serotonin Receptor Subtype Affinities and Efficacy (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT7a)

O-acetylpsilocin and its active metabolite, psilocin, demonstrate a broad affinity for various serotonin (5-HT) receptor subtypes. acs.org Studies using radioligand binding assays have shown that these compounds, particularly the tertiary amines like psilacetin and psilocin, exhibit nanomolar affinity for most human 5-HT receptor subtypes tested, with the notable exception of the 5-HT3 receptor. acs.org

The primary target for the psychedelic effects of these compounds is considered to be the 5-HT2A receptor. researchgate.netnih.gov Psilacetin itself displays binding affinity for the 5-HT2A receptor, although it is generally weaker than its metabolite, psilocin. acs.org In addition to the 5-HT2A receptor, these compounds also show significant affinity for other subtypes, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, and 5-HT7a receptors. acs.orgnih.gov

In terms of functional activity, O-acetylated tryptamines like psilacetin act as full or partial agonists at 5-HT2 subtypes. researchgate.netnih.gov While O-acetylation tends to reduce the in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold compared to their 4-hydroxy counterparts like psilocin, it does not significantly alter the efficacy. researchgate.netnih.gov Psilacetin has been identified as a partial agonist at the 5-HT2B receptor and a strong partial agonist at the 5-HT2A receptor. ugent.be Some research indicates that tryptamines with bulkier N-alkyl groups may have lower potency at 5-HT2C receptors but higher efficacy at 5-HT2B receptors. researchgate.netnih.gov

Table 1: Receptor Binding Affinities (Ki, nM) of Psilacetin and Related Compounds

| Receptor | Psilacetin (4-AcO-DMT) | Psilocin (4-HO-DMT) |

|---|---|---|

| 5-HT1A | High Affinity | High Affinity (Ki: 152-146 nM) nih.gov |

| 5-HT2A | High Affinity acs.org | High Affinity (Ki: 120-173 nM) nih.gov |

| 5-HT2B | 969.9 nM ugent.be | High Affinity acs.org |

| 5-HT2C | Lower Potency ljmu.ac.uk | High Affinity (Ki: 79-311 nM) nih.gov |

| 5-HT7a | High Affinity acs.org | High Affinity acs.org |

Non-Serotonergic Receptor Interactions (e.g., Adrenergic, Dopaminergic, Histaminergic, Sigma Receptors)

Compared to their extensive interactions with serotonin receptors, O-acetylpsilocin and its metabolite psilocin generally show limited affinity for non-serotonergic receptors. Unlike some other hallucinogens, psilocin does not have a significant effect on dopamine (B1211576) receptors and only affects the noradrenergic system at very high doses. wikipedia.org Specifically, psilocybin (the prodrug of psilocin) shows no affinity for dopamine D2 receptors. mdpi.com However, some tryptamines have been noted to interact with the serotonin transporter (SERT) and, to a lesser extent, the norepinephrine (B1679862) transporter. ebi.ac.uk There is also mention of the sigma-1 (σ₁) receptor's role in the effects of related compounds like DMT, which may suggest a potential area for further investigation with O-acetylpsilocin. googleapis.com

Allosteric Modulation and Receptor Selectivity Studies

The current body of research primarily focuses on the direct agonist activity of O-acetylpsilocin and its metabolite at serotonin receptors. There is limited specific information available regarding allosteric modulation by O-acetylpsilocin itself. ontosight.ai The concept of allosteric modulation has been explored in the context of 5-HT2A receptors and other psychedelics, but specific studies detailing O-acetylpsilocin's role as an allosteric modulator are not prevalent in the provided search results. researchgate.net Receptor selectivity studies indicate that while the 5-HT2A receptor is a primary target, O-acetylpsilocin and psilocin are non-selective serotonin receptor agonists, binding to a wide range of 5-HT subtypes. acs.orgnih.gov

In Vitro Receptor Assays and Calcium Mobilization Studies

In vitro studies are crucial for characterizing the functional activity of compounds like O-acetylpsilocin. Calcium mobilization assays are commonly used to assess the activation of Gq-coupled receptors, such as the 5-HT2 family. researchgate.netnih.gov These studies have confirmed that O-acetylpsilocin and related tryptamines are agonists at human and mouse 5-HT2A, 5-HT2B, and 5-HT2C receptors, stimulating calcium mobilization. nih.govresearchgate.net

Research has demonstrated that while O-acetylation reduces the in vitro potency of 4-hydroxy-N,N-dialkyltryptamines at the 5-HT2A receptor, it does not significantly impact their efficacy as agonists. researchgate.netnih.gov For instance, in calcium flux assays, O-acetylated tryptamines like 4-AcO-DMT were found to be less potent than their hydroxylated counterparts but still behaved as highly efficacious 5-HT2A agonists. nih.govacs.org

Table 2: Functional Activity of O-Acetylpsilocin at 5-HT2 Receptors

| Assay | Receptor | Compound | Potency (EC50/IC50) | Efficacy (Emax) |

|---|---|---|---|---|

| Calcium Mobilization | h5-HT2A | 4-AcO-DMT | 2021 nM ugent.be | Partial Agonist (>80%) ugent.be |

| Calcium Mobilization | h5-HT2B | 4-AcO-DMT | 969.9 nM ugent.be | Partial Agonist ugent.be |

| Calcium Mobilization | h5-HT2C | 4-AcO-DMT | Lower Potency ljmu.ac.uk | Reduced Efficacy ljmu.ac.uk |

Note: Data is compiled from various studies and represents a summary of reported findings. "h" denotes human receptor subtypes.

In Vitro Cellular Pharmacology and Signaling Pathways

Effects on Intracellular Signaling Cascades

The activation of 5-HT2A receptors by psychedelic compounds like the active metabolite of O-acetylpsilocin, psilocin, triggers specific intracellular signaling cascades. The canonical pathway for 5-HT2A receptor signaling involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). nih.gov This leads to the production of inositol (B14025) phosphates and diacylglycerol, ultimately resulting in the release of calcium from intracellular stores. nih.gov

Interestingly, research suggests that hallucinogenic 5-HT2A receptor agonists may also engage in "biased agonism," where they preferentially activate certain signaling pathways over others. While both hallucinogenic and non-hallucinogenic 5-HT2A agonists activate the Gq/PLC pathway, hallucinogens have been shown to also involve pertussis toxin-sensitive Gi/o proteins in their signaling. nih.gov This differential engagement of signaling pathways may be a key factor distinguishing the effects of psychedelic compounds. nih.gov

Modulation of Gene Expression and Cellular Processes

O-acetylpsilocin is a semi-synthetic tryptamine (B22526) that functions as a prodrug, being rapidly deacetylated in the body to its active metabolite, psilocin. nih.govwisc.eduresearchgate.net This bioconversion is critical, as the primary molecular and cellular effects observed following the administration of this compound are attributed to the activity of psilocin. In vivo studies in mice have provided direct evidence for this conversion, confirming that this compound administration leads to systemic exposure to psilocin. wisc.eduresearchgate.net While O-acetylpsilocin (psilacetin) itself demonstrates binding activity at serotonin receptors, its pharmacological effects in vivo are largely considered a function of its conversion to psilocin. acs.org

The modulation of gene expression and subsequent changes in cellular processes are primarily driven by psilocin's action as an agonist at serotonin receptors, particularly the 5-HT2A subtype. nih.govelifesciences.org Activation of the 5-HT2A receptor is known to initiate signaling cascades that influence the expression of various genes, including those integral to neuroplasticity. elifesciences.orgnih.gov

Research has demonstrated that psilocin and its parent compound, psilocybin, can acutely and dose-dependently induce the expression of genes associated with neuroplasticity in key brain regions like the prefrontal cortex and hippocampus. nih.gov Studies using human cortical neurons derived from induced pluripotent stem cells have shown that psilocin activates gene expression programs associated with neuromodulation and plasticity. elifesciences.org This includes a significant, dose-dependent increase in the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity. elifesciences.orgnih.gov

Further preclinical research in animal models has identified the upregulation of specific immediate early genes, which are rapidly expressed in response to neuronal stimulation. Both psilocybin and psychedelic mushroom extract were found to acutely increase the expression of c-Fos and egr1, genes involved in neuronal plasticity, in the somatosensory cortex of mice. nih.gov

The table below summarizes key research findings on the modulation of gene expression.

| Compound Administered | Model System | Key Genes Modulated | Observed Effect | Reference |

| Psilocin | iPSC-derived human cortical neurons | BDNF | Dosage-dependent increase in expression. | elifesciences.org |

| Psilocin | iPSC-derived human cortical neurons | Plasticity-associated genes | Activation of gene expression programs linked to neuromodulation. | elifesciences.org |

| Psilocybin | Male Mice | c-Fos, egr1 | Acutely increased expression in the somatosensory cortex. | nih.gov |

| Psilocybin | Mice | BDNF, mTOR | Reversed fear-conditioning-associated reduction in expression. | nih.gov |

These changes in gene expression translate directly to observable alterations in cellular processes, promoting structural and functional neuroplasticity. nih.gov The psilocin-induced increase in BDNF expression is linked to an observable increase in neuronal complexity, synaptogenesis (the formation of new synapses), and changes in neuronal network function in human cortical neurons. elifesciences.org Psychedelics have been shown to produce rapid changes in plasticity mechanisms at molecular, neuronal, and dendritic levels. nih.gov This includes an increase in dendritic complexity, which can outlast the acute effects of the compound. nih.gov

The table below provides a summary of research findings on the modulation of cellular processes.

| Compound Administered | Model System | Cellular Process Affected | Observed Effect | Reference |

| Psilocin | iPSC-derived human cortical neurons | Neuritogenesis / Neuronal Complexity | Increased complexity and neurite growth. | elifesciences.org |

| Psilocin | iPSC-derived human cortical neurons | Synaptogenesis | Increased formation of synapses. | elifesciences.org |

| 5-MeO-DMT | Mice (in vivo) | Neurogenesis / Spinogenesis | Stimulated the formation of new neurons and dendritic spines. | nih.gov |

| Psychedelics (General) | Preclinical Models | Structural Neuroplasticity | Acutely stimulates processes at molecular and subcellular levels. | nih.gov |

Neurobiological Mechanisms of Action in Preclinical Models

Serotonin (B10506) 5-HT2A Receptor-Mediated Neurotransmission

The primary mechanism of action for O-acetylpsilocin, following its conversion to psilocin, is through its interaction with serotonin receptors, particularly the 5-HT2A subtype. wikipedia.org This interaction is fundamental to its psychedelic effects.

A hallmark behavioral indicator of 5-HT2A receptor activation in rodents is the head-twitch response (HTR). wikipedia.orgnih.gov This rapid, side-to-side head movement is reliably induced by serotonergic psychedelics. wikipedia.orgnih.gov Studies have demonstrated that O-acetylpsilocin and its analogues induce the HTR in mice, which is consistent with an LSD-like behavioral profile. researchgate.netacs.orgljmu.ac.uk

Interestingly, while O-acetylation of 4-hydroxy-N,N-dialkyltryptamines reduces their in vitro potency at the 5-HT2A receptor by approximately 10- to 20-fold, it has little impact on the potency to induce the HTR in vivo. researchgate.netljmu.ac.uk This suggests that O-acetylated tryptamines like O-acetylpsilocin are likely deacetylated in the body to their more active 4-hydroxy counterparts, such as psilocin, effectively acting as prodrugs. researchgate.netljmu.ac.uk

The HTR is a dose-dependent response, and studies with psilocybin, a related compound that also metabolizes to psilocin, show a characteristic increase in HTR frequency with increasing doses. mdpi.comnih.gov This response can be blocked by the 5-HT2A receptor antagonist M100907, confirming the critical role of this receptor in mediating this behavior. mdpi.comnih.gov

The psychedelic effects of compounds like O-acetylpsilocin are primarily attributed to their agonist activity at the 5-HT2A receptor. researchgate.netwikipedia.org This receptor is highly expressed in cortical regions, particularly in the apical dendrites of layer 5 pyramidal neurons. nih.gov Activation of 5-HT2A receptors by psychedelics leads to increased neuronal excitability. nih.gov

Activation of 5-HT2A Receptor-Dependent Behavioral Responses (e.g., Head-Twitch Response in Rodents)

Impact on Brain-Derived Neurotrophic Factor (BDNF) Signaling Pathways

Recent preclinical research has highlighted the role of psychedelics in promoting neural plasticity, partly through their influence on Brain-Derived Neurotrophic Factor (BDNF) signaling. researchgate.netsonar.ch BDNF is a crucial protein for the growth, survival, and differentiation of neurons and is essential for learning and memory. sonar.ch

Studies have shown that psilocin, the active metabolite of O-acetylpsilocin, can increase the expression of BDNF. nih.gov Some research suggests that psilocin binds with high affinity to the Tropomyosin receptor kinase B (TrkB), the main receptor for BDNF, and that its effects on synaptic plasticity may be dependent on this interaction, independent of 5-HT2A receptor activation. researchgate.net However, another study found that blocking 5-HT2A receptors did not prevent psilocybin-induced structural plasticity in mice, suggesting a complex interplay of mechanisms. nih.gov The administration of other psychedelics has also been found to increase BDNF expression in brain regions like the prefrontal cortex and hippocampus in rodents. nih.gov

Electrophysiological and Neural Circuitry Alterations

O-acetylpsilocin and related compounds induce significant changes in brain activity, affecting both the firing of individual neurons and the communication between different brain regions.

The thalamus acts as a crucial relay center in the brain, and its connections with the cortex (thalamocortical pathways) are vital for sensory processing and cognition. nih.gov Psychedelics have been shown to alter the functional connectivity within these circuits. nih.govnih.gov

Studies using functional magnetic resonance imaging (fMRI) in humans have shown that psilocybin can induce significant changes in the functional organization of the thalamus. nih.gov Specifically, it has been observed to cause decreases in thalamocortical connectivity, particularly with the visual and default mode networks. nih.gov These changes in connectivity are thought to be mediated by the 5-HT2A receptors, which are expressed in both the thalamus and the cortex. nih.govnih.gov In psychedelic states, there is evidence of increased connectivity between the thalamus and sensorimotor cortices, which correlates with altered perceptual experiences. nih.gov

Neuroplasticity and Synaptic Remodeling Investigations

O-acetylpsilocin, a synthetic tryptamine (B22526), functions as a prodrug to psilocin, the primary psychoactive metabolite of psilocybin. wikipedia.org Consequently, investigations into its effects on neuroplasticity and synaptic remodeling are often contextualized by the broader research on psilocin and other serotonergic psychedelics. Preclinical models suggest that these compounds can induce rapid and lasting changes in neuronal structure and function, a phenomenon termed psychoplastogenesis. elifesciences.orgnih.gov These alterations are primarily mediated through the activation of the serotonin 5-HT2A receptor and subsequent modulation of neurotrophic factor signaling pathways. open-foundation.orgresearchgate.net

Structural and Functional Plasticity

Preclinical research, primarily using psilocin and structurally related psychedelics like DMT, demonstrates significant effects on structural and functional neuroplasticity in rodent models and neuronal cultures. These compounds have been shown to promote the growth of new dendritic spines (spinogenesis) and the formation of new synapses (synaptogenesis). wikipedia.orgnih.gov

In one key in vivo study using mice, a single administration of psilocybin led to rapid and persistent increases in the density and size of dendritic spines in the medial frontal cortex. nih.gov The structural changes were observed within 24 hours and remained for at least a month. nih.gov This remodeling was accompanied by an increase in excitatory neurotransmission. nih.gov Such findings suggest that the synaptic rewiring prompted by these compounds could be a structural basis for their long-term effects. nih.gov

Another study demonstrated that compounds like DMT enhance both structural and functional plasticity by increasing the complexity of dendritic branching and the frequency and amplitude of spontaneous excitatory postsynaptic currents in neuronal cultures. nih.gov This enhancement of synaptic strength is a crucial component of learning and memory.

| Time Point | Change in Spine Density | Change in Spine Head Width |

|---|---|---|

| Day 1 | +7% (±2%) | +11% (±2%) |

| Day 7 | +12% (±3%) | +5% (±1%) |

Data derived from an in vivo study on the effects of a single psilocybin administration in mice. nih.gov The results show a significant and persistent increase in both the number and size of dendritic spines.

Molecular Mechanisms and Signaling Pathways

The neuroplastic effects of O-acetylpsilocin's active metabolite, psilocin, are primarily initiated by its agonist activity at the serotonin 5-HT2A receptor. open-foundation.org Activation of this receptor triggers a cascade of intracellular signaling events that are crucial for synaptic plasticity. open-foundation.org

A central player in this cascade is the Brain-Derived Neurotrophic Factor (BDNF). nih.govmdpi.com BDNF is a key neurotrophin involved in neuronal survival, growth, and the modulation of synaptic connections. sonar.chnih.gov Preclinical studies have shown that psychedelics can increase the expression of BDNF and activate its corresponding receptor, Tropomyosin receptor kinase B (TrkB). elifesciences.orgresearchgate.net This BDNF-TrkB signaling pathway, along with the mammalian target of rapamycin (B549165) (mTOR) pathway, is considered vital for the synaptogenic and antidepressant-like effects observed in animal models. open-foundation.org

| Compound | Model | Key Finding | Reference |

|---|---|---|---|

| Psilocin | Human Cortical Neurons (in vitro) | Dose-dependent increase in BDNF expression. | elifesciences.org |

| Psilocybin | Mouse Brain (in vivo) | Increased expression of synaptic vesicle protein 2A (SV2A) in the hippocampus. | nih.govmdpi.com |

| 4-AcO-DMT | Rat (in vivo) | Influences neuroplasticity induced by BDNF in the ventral tegmental area (VTA). | researchgate.net |

| Psilocybin | Mouse Brain (in vivo) | Acutely increases expression of immediate early genes (e.g., c-Fos, EGR1) in the cortex. | nih.gov |

| DMT | Human Cerebral Organoids (in vitro) | Upregulation of proteins involved in synaptic plasticity (e.g., NMDAR, CaMK2, CREB). | nih.gov |

Structure Activity Relationship Sar Studies of O Acetylpsilocin and Its Analogues

Impact of the Acetoxy Group on Receptor Binding and Functional Potency

The defining feature of O-acetylpsilocin (4-AcO-DMT) is the acetoxy group at the 4-position of the indole (B1671886) ring. nih.gov This group significantly influences the molecule's properties, particularly its stability and in vitro receptor interactions, when compared to its 4-hydroxy (psilocin) and 4-phosphoryloxy (psilocybin) counterparts. researchgate.netgoogle.com

In functional assays, O-acetylation of 4-hydroxy-N,N-dialkyltryptamines leads to a notable decrease in in vitro potency at the human 5-HT2A receptor. meduniwien.ac.atwikipedia.org Studies using calcium mobilization assays show that the potency of O-acetylated tryptamines is roughly 10- to 20-fold weaker than their corresponding 4-hydroxy analogs. meduniwien.ac.atwikipedia.orgnih.gov For instance, while psilocin (4-HO-DMT) demonstrates high potency with a low nanomolar EC50 value, the EC50 for O-acetylpsilocin is about an order of magnitude higher. meduniwien.ac.at

Despite this reduction in potency, the acetoxy group does not significantly alter agonist efficacy (Emax). meduniwien.ac.atwikipedia.org Most 4-hydroxy tryptamines act as highly efficacious 5-HT2A agonists, and their O-acetylated versions also behave as full or partial agonists, though some studies report a slight reduction in maximal efficacy for compounds like 4-AcO-DMT. meduniwien.ac.at

Interestingly, the reduced in vitro potency does not translate to in vivo activity. In mouse head-twitch response (HTR) studies, a behavioral proxy for 5-HT2A receptor activation, O-acetylated tryptamines show little difference in potency compared to their 4-hydroxy counterparts. researchgate.netmeduniwien.ac.at This discrepancy strongly suggests that O-acetylated compounds like O-acetylpsilocin are rapidly deacetylated in vivo by esterase enzymes to form the more potent 4-hydroxy metabolite, psilocin, thus functioning as effective prodrugs. meduniwien.ac.atwikipedia.orgnih.gov

Table 1: Comparative In Vitro Functional Activity of Psilocin and O-Acetylpsilocin at the Human 5-HT₂ₐ Receptor

| Compound | Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs 5-HT) |

|---|---|---|

| Psilocin (4-HO-DMT) | 4.7 | 100% |

| O-Acetylpsilocin (4-AcO-DMT) | 83.6 | 79.2% |

Data sourced from Klein et al. (2020). meduniwien.ac.at

Influence of N-Alkyl Substitutions on Pharmacological Profiles

Modifications to the N,N-dialkyl substituents on the tryptamine (B22526) side chain have a significant impact on the pharmacological profile of O-acetylpsilocin analogues. Systematic studies have explored a variety of symmetrical and asymmetrical N,N-dialkyl groups, revealing trends in receptor activity and in vivo potency. researchgate.netresearchgate.net

Generally, as the size and bulk of the N-alkyl groups increase, there is a corresponding effect on activity at different 5-HT2 receptor subtypes. meduniwien.ac.atwikipedia.org For instance, tryptamines with bulkier substituents, such as N,N-dipropyl (DPT) or N,N-diisopropyl (DIPT) groups, tend to exhibit lower potency at 5-HT2C receptors. meduniwien.ac.atwikipedia.org Conversely, these same compounds sometimes show higher efficacy at 5-HT2B receptors compared to analogues with smaller alkyl chains like psilocin (DMT). nih.gov

In in vivo studies using the mouse head-twitch response (HTR) model, the potency of both 4-hydroxy and 4-acetoxy-N,N-dialkyltryptamines is negatively correlated with the size of the N-alkyl substituents. meduniwien.ac.at This means that as the alkyl chains become larger, a higher dose is generally required to produce the same behavioral effect. However, this relationship is less robust for the 4-acetoxy series compared to the 4-hydroxy series. meduniwien.ac.at O-acetylation itself does not reliably alter the HTR potency of these analogues, with potency sometimes increasing and sometimes decreasing relative to the corresponding 4-hydroxy compound. meduniwien.ac.at

Table 2: Comparative In Vivo Potency of 4-Hydroxy- and 4-Acetoxy-N,N-Dialkyltryptamines in the Mouse Head-Twitch Response (HTR) Assay

| 4-Hydroxy Analogue | HTR ED₅₀ (μmol/kg) | 4-Acetoxy Analogue | HTR ED₅₀ (μmol/kg) |

|---|---|---|---|

| 4-HO-DMT (Psilocin) | 0.81 | 4-AcO-DMT | 1.12 |

| 4-HO-MET | 0.44 | 4-AcO-MET | 0.43 |

| 4-HO-DET | 0.65 | 4-AcO-DET | 0.94 |

| 4-HO-DPT | 1.60 | 4-AcO-DPT | 1.10 |

| 4-HO-DIPT | 4.30 | 4-AcO-DIPT | 5.10 |

Data sourced from Klein et al. (2020). meduniwien.ac.at

Stereochemical Considerations and Enantiomeric Activity

The core structure of O-acetylpsilocin (4-acetoxy-N,N-dimethyltryptamine) is achiral, meaning it does not have a stereocenter and therefore does not exist as different enantiomers (R/S isomers). nih.gov As a result, stereochemical considerations are not applicable to O-acetylpsilocin itself.

However, chirality can be introduced into tryptamine analogues through substitution on the ethylamine (B1201723) side chain, for example, by adding a methyl group at the alpha-position (adjacent to the amine). While this creates a chiral center, research specifically investigating the enantiomeric activity of chiral O-acetylpsilocin analogues is not extensively documented in the available scientific literature.

Studies on other tryptamine derivatives have shown that stereochemistry can be a critical factor in pharmacological activity. For instance, in the case of alpha-carboxy-substituted tryptamine, the S-configuration (as seen in L-tryptophan) is preferred over the R-configuration for binding to NMDA receptors. nih.gov For other tryptamine-related compounds, such as ibogaine, which has two chiral centers, the different isoforms exhibit distinct pharmacological profiles. Without specific studies on chiral analogues of O-acetylpsilocin, it can only be inferred from related compounds that if a stereocenter were introduced, the resulting enantiomers would likely display different potencies and receptor interaction profiles.

Comparative SAR with Psilocybin, Psilocin, and Other Tryptamine Derivatives

The structure-activity relationship of O-acetylpsilocin is best understood in comparison to its closest relatives: psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) and psilocin (4-hydroxy-N,N-dimethyltryptamine). These three compounds form a classic prodrug-drug relationship centered on psilocin as the primary active molecule at serotonin (B10506) receptors. google.com

Receptor Binding Profile: The nature of the 4-position substituent dramatically impacts the receptor binding profile. Psilocybin, with its bulky and polar phosphoryloxy group, generally shows weak affinity for serotonin receptors and does not significantly compete for binding at the 5-HT2A receptor in primary screens. google.com In contrast, both psilocin and O-acetylpsilocin (psilacetin) display nanomolar affinity for a broad range of human 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C. google.com The receptor binding profile of O-acetylpsilocin is more similar to that of psilocin than to psilocybin, although psilocin typically has the highest affinity of the three.

Functional Potency: In vitro, psilocin is a potent agonist at the 5-HT2A receptor. O-acetylpsilocin is significantly less potent (by about 10-20 fold), while psilocybin has considerably lower potency at the receptor level. meduniwien.ac.at This hierarchy (Psilocin > O-Acetylpsilocin >> Psilocybin) supports the role of both psilocybin and O-acetylpsilocin as prodrugs that must be metabolized to psilocin to exert their primary pharmacological effects.

Table 3: Comparative Binding Affinities (Kᵢ, nM) of Psilocybin, Psilocin, and O-Acetylpsilocin (Psilacetin) at Human Serotonin Receptors

| Receptor | Psilocybin (Kᵢ, nM) | Psilocin (Kᵢ, nM) | O-Acetylpsilocin (Kᵢ, nM) |

|---|---|---|---|

| 5-HT1A | 170 | 38 | 99 |

| 5-HT2A | >10,000 | 47 | 140 |

| 5-HT2B | 4.6 | 1.3 | 4.2 |

| 5-HT2C | >10,000 | 41 | 110 |

Data represents the affinity of each compound for the receptor; lower Kᵢ values indicate higher affinity. Data sourced from Sessa et al. (2022). google.com

In Vivo Activity: Despite differences in in vitro binding and potency, both psilocybin and O-acetylpsilocin produce psilocin-like behavioral effects in vivo with roughly equivalent molar potencies. This indicates efficient conversion to psilocin in the body. However, the pharmacokinetics may differ. Some studies suggest that O-acetylpsilocin produces a modestly lower plasma concentration of psilocin compared to an equimolar dose of psilocybin, though both are confirmed to be effective prodrugs. The chemical stability of O-acetylpsilocin is greater than that of psilocin, and it is easier to synthesize than psilocybin, making it a useful research chemical and potential alternative for clinical studies. nih.govresearchgate.net

Compound Name Table

| Abbreviation/Common Name | Chemical Name |

| O-Acetylpsilocin | 4-Acetoxy-N,N-dimethyltryptamine |

| 4-AcO-DMT | 4-Acetoxy-N,N-dimethyltryptamine |

| Psilacetin | 4-Acetoxy-N,N-dimethyltryptamine |

| Psilocin | 4-Hydroxy-N,N-dimethyltryptamine |

| 4-HO-DMT | 4-Hydroxy-N,N-dimethyltryptamine |

| Psilocybin | 4-Phosphoryloxy-N,N-dimethyltryptamine |

| 4-AcO-MET | 4-Acetoxy-N-methyl-N-ethyltryptamine |

| 4-HO-MET | 4-Hydroxy-N-methyl-N-ethyltryptamine |

| 4-AcO-DET | 4-Acetoxy-N,N-diethyltryptamine |

| 4-HO-DET | 4-Hydroxy-N,N-diethyltryptamine |

| 4-AcO-DPT | 4-Acetoxy-N,N-dipropyltryptamine |

| 4-HO-DPT | 4-Hydroxy-N,N-dipropyltryptamine |

| 4-AcO-DIPT | 4-Acetoxy-N,N-diisopropyltryptamine |

| 4-HO-DIPT | 4-Hydroxy-N,N-diisopropyltryptamine |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| L-Tryptophan | (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |

| Ibogaine | 12-Methoxyibogamine |

Advanced Analytical and Bioanalytical Methodologies in O Acetylpsilocin Fumarate Research

Chromatographic and Spectroscopic Techniques for Compound Characterization and Purity Assessment

The definitive identification and purity verification of O-acetylpsilocin fumarate (B1241708) are foundational to any research application. A combination of chromatographic separation and spectroscopic analysis provides a comprehensive characterization of the molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of O-acetylpsilocin fumarate. vulcanchem.com Purity levels are critical for accurate research, and HPLC methods often demonstrate purity greater than 95%. lgcstandards.com The technique separates O-acetylpsilocin from any precursors, byproducts, or degradation products. Reverse-phase chromatography is commonly employed for this purpose.

A typical HPLC method involves a C18 column, which is a nonpolar stationary phase. policija.si The mobile phase generally consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, such as ammonium (B1175870) formate (B1220265) with formic acid, to maintain a controlled pH. policija.si Detection is often performed using a UV detector, as the indole (B1671886) ring of the tryptamine (B22526) structure possesses strong chromophores.

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm) policija.si |

| Mobile Phase A | 0.1% formic acid and 1mM ammonium formate in water policija.si |

| Mobile Phase B | 0.1% formic acid in methanol policija.si |

| Flow Rate | 1.0 mL/min policija.si |

| Detection | UV at 254 nm or 280 nm |

This table is interactive and based on data from the text.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. vulcanchem.com Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

¹H NMR spectroscopy confirms the presence of key protons in the structure. For instance, characteristic signals can be observed for the protons of the acetyl group, the fumarate counterion, and the indole ring system. A patent disclosure for O-acetylpsilocin free base also provides partial ¹H NMR spectral data. google.com

¹³C NMR provides complementary information regarding the carbon skeleton of the molecule. spectrabase.comnih.gov

| Nucleus | Functional Group | Chemical Shift (δ) Range (ppm) |

| ¹H | Acetyl Protons (CH₃CO) | ~2.25 (in DMSO-d6) |

| ¹H | Fumarate Protons | ~6.7 |

| ¹H | Indole Ring Proton (H-7) | ~7.35 (in DMSO-d6) |

| ¹H | Indole Ring Proton (H-2) | ~6.95 (in DMSO-d6) |

This table is interactive and based on data from the text.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are powerful techniques used for confirming the molecular weight and elemental composition of O-acetylpsilocin and for identifying its metabolites. vulcanchem.com

In its most direct application, MS provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For O-acetylpsilocin, this is observed at approximately m/z 247.1, while the fumarate anion is detected at m/z 115.0 in negative ion mode. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. An analytical report using HPLC-Time-of-Flight (TOF) MS measured the exact mass of the O-acetylpsilocin base at 246.1374, corresponding to the formula C₁₄H₁₈N₂O₂ with a minimal mass error. policija.si

Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the parent ion, producing a characteristic pattern that serves as a structural fingerprint. This is particularly valuable in metabolite profiling. An in vitro study using pooled human liver microsomes and analyzed by liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry identified fifteen metabolites of O-acetylpsilocin. nih.gov The identified biotransformations included hydrolysis (the most abundant pathway), hydroxylation, N-demethylation, oxidation, and glucuronic acid conjugation. nih.gov

| Ion | m/z (Observed) | Identity/Fragment |

| [M+H]⁺ | 247.1 | O-acetylpsilocin (base) |

| [Fumarate]⁻ | 115.0 | Fumaric acid |

| Fragment | 58 | Characteristic fragment of the dimethylaminoethyl side chain policija.si |

This table is interactive and based on data from the text.

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. policija.si The resulting spectrum displays peaks corresponding to the vibrational frequencies of specific chemical bonds. This technique is useful for confirming the presence of the ester and carboxylic acid moieties that differentiate the salt from its free base or other related compounds. Spectral libraries and databases, such as SpectraBase, contain reference spectra for this compound. spectrabase.comnih.gov

| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O | ~1740 |

| Fumarate Carboxylate | C=O | ~1600 (asymmetric stretch) |

This table is interactive and based on data from the text.

Mass Spectrometry (MS and HRMS) for Identification and Metabolite Profiling

In Vitro and In Vivo Pharmacokinetic Assay Development and Validation

Understanding the pharmacokinetic profile of O-acetylpsilocin—its absorption, distribution, metabolism, and excretion—is crucial for its scientific evaluation. This requires the development and validation of robust bioanalytical methods capable of accurately quantifying the compound and its active metabolite, psilocin, in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. nih.gov It is the key method used to validate O-acetylpsilocin as a prodrug for psilocin in vivo. nih.gov

Recent studies have established and validated LC-MS/MS methods to measure psilocin concentrations in plasma following the administration of this compound. nih.govfrontiersin.org A landmark study in mice provided the first direct in vivo evidence supporting the long-held hypothesis that O-acetylpsilocin is a prodrug of psilocin. nih.gov

The development of such an assay involves several critical steps:

Sample Preparation: Biological samples like plasma are complex and require cleanup before analysis. Common techniques include protein precipitation with solvents like methanol or solid-phase extraction (SPE) to isolate the analytes of interest from matrix components that could interfere with the measurement. nih.gov

Chromatographic Separation: An HPLC or UHPLC system separates psilocin from O-acetylpsilocin and other endogenous plasma components before detection. A typical method uses a C18 or similar reverse-phase column with a gradient elution of water and acetonitrile containing formic acid. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte (psilocin) and an internal standard (e.g., d10-psilocin) to ensure accurate quantification.

| Parameter | Example Method Details |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |

| Biological Matrix | Mouse Plasma nih.gov |

| Sample Preparation | Protein Precipitation nih.gov or Solid-Phase Extraction (SPE) |

| Analyte Quantified | Psilocin nih.gov |

| Internal Standard | d10-Psilocin |

| Lower Limit of Quantitation | 0.1 ng/mL nih.gov |

This table is interactive and based on data from the text.

Assessment of Metabolic Stability in Simulated Biological Environments (e.g., Simulated Gastric Fluid, Plasma Stability Assays)

The assessment of metabolic stability is a critical step in the characterization of any prodrug, including this compound. These studies aim to determine the rate and extent of conversion to the active metabolite, psilocin, in environments that mimic physiological conditions. The stability of the acetyl group is of primary interest, as its cleavage is the activating step.

Methodologies for this assessment involve incubating this compound in simulated biological fluids under controlled conditions. In simulated gastric fluid (SGF), which mimics the acidic environment of the stomach, the compound is typically incubated in 0.1N hydrochloric acid (HCl) at a pH of 1.2 and a temperature of 37°C for up to two hours . Studies indicate that O-acetylpsilocin undergoes slow, non-enzymatic hydrolysis under these acidic conditions google.com.

In contrast, plasma stability assays are designed to evaluate the compound's fate in the bloodstream, where enzymatic activity is high. In these assays, O-acetylpsilocin is added to human plasma and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 30, 60, and 120 minutes), and the metabolic reaction is stopped by quenching with a solvent like acetonitrile . Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the remaining concentration of the intact parent compound and the appearance of the metabolite, psilocin nih.govnih.gov.

Research findings demonstrate that O-acetylpsilocin is rapidly hydrolyzed by esterase enzymes present in plasma google.comwikipedia.org. One in-vitro study reported that over 99.9% of the prodrug was converted to psilocin within just 5 minutes of incubation in human plasma, highlighting a rapid enzymatic cleavage process wikipedia.org. This rapid conversion confirms its function as an efficient prodrug in vivo. While the fumarate salt form enhances the compound's shelf-life and stability compared to freebase psilocin, it is readily metabolized in biological matrices like plasma .

| Assay Type | Conditions | Key Findings | Reference |

| Simulated Gastric Fluid (SGF) Stability | 0.1N HCl (pH 1.2), 37°C, 2-hour incubation | The aromatic acetyl group is subject to slow deacetylation in acidic conditions. | |

| Plasma Stability | Human plasma, 37°C, aliquots at 0-120 mins | Rapid enzymatic hydrolysis; >99.9% conversion to psilocin within 5 minutes. Fumarate salt shows a prolonged half-life compared to psilocin's degradation rate. | wikipedia.org |

Methodological Approaches for Resolving Receptor Binding Data Discrepancies

Discrepancies in receptor binding data for O-acetylpsilocin often arise from its identity as a prodrug. The primary challenge in in vitro receptor binding assays is the compound's rapid conversion to psilocin by esterases present in the assay preparations researchgate.net. Psilocin is a potent agonist at various serotonin (B10506) receptors, particularly the 5-HT₂A receptor, which mediates psychedelic effects acs.orgebi.ac.uk.

In vitro functional assays have shown that O-acetylation reduces the potency at the 5-HT₂A receptor by approximately 10- to 20-fold compared to psilocin researchgate.netnih.gov. However, behavioral studies in animal models show that O-acetylpsilocin produces effects comparable to psilocin at similar molar doses, which points to its efficient in vivo conversion acs.orgljmu.ac.uk. This disparity between in vitro and in vivo results underscores the metabolic instability of O-acetylpsilocin in biological systems and complicates the interpretation of its intrinsic activity at the receptor level. For instance, some studies found that unlike psilocin and O-acetylpsilocin (psilacetin), psilocybin did not show significant binding at the 5-HT₂A receptor in certain assays, highlighting how the prodrug structure can impact binding profiles until metabolized acs.orgnih.gov. To obtain a true understanding of the parent compound's pharmacology, methodologies must be employed that can either prevent this metabolic conversion or differentiate the effects of the parent from the metabolite.

| Compound | 5-HT₂A Receptor Affinity (Ki, nM) | 5-HT₁A Receptor Affinity (Ki, nM) | Reference |

| O-Acetylpsilocin (Psilacetin) | 130 | 110 | acs.orgnih.gov |

| Psilocin (Active Metabolite) | 14 | 160 | acs.orgnih.gov |

Note: Lower Ki values indicate higher binding affinity.

Use of Esterase Inhibitors in In Vitro Assays

To accurately determine the intrinsic binding affinity and functional activity of O-acetylpsilocin itself, it is crucial to prevent its hydrolysis to psilocin during in vitro experiments. The most direct methodological approach to achieve this is the incorporation of esterase inhibitors into the assay medium .

By pre-incubating the cell preparations (e.g., HEK-293 cells genetically engineered to express human 5-HT₂A receptors) with a broad-spectrum esterase inhibitor, such as Phenylmethylsulfonyl fluoride (B91410) (PMSF), the enzymatic activity that would otherwise cleave the acetyl group is blocked . This ensures that the concentration of O-acetylpsilocin remains stable throughout the duration of the binding assay. This technique allows researchers to measure the direct interaction of the intact prodrug with the receptor, providing unambiguous data on its affinity and efficacy, free from the confounding influence of the highly active psilocin metabolite researchgate.net.

Application of Pharmacokinetic Modeling

Pharmacokinetic (PK) modeling provides a powerful quantitative framework for understanding the dynamic processes of drug absorption, distribution, metabolism, and elimination in vivo. For a prodrug like O-acetylpsilocin, PK studies are essential to characterize the time course of its conversion to psilocin and to correlate plasma concentrations of both the prodrug and the active metabolite with pharmacological effects .

These studies typically involve administering this compound to animal models, most commonly mice, via a controlled route such as intraperitoneal injection nih.govnih.gov. Blood samples are then collected at multiple time points (e.g., 15, 30, 60, 240 minutes post-injection) researchgate.net. The plasma is separated and analyzed using highly sensitive and specific bioanalytical methods like LC-MS/MS to quantify the concentrations of both O-acetylpsilocin and psilocin nih.govnih.gov.

Key findings from these PK studies provide the first direct in vivo evidence supporting the long-held hypothesis that O-acetylpsilocin functions as a psilocin prodrug. nih.govnih.gov The data allows for the calculation of critical PK parameters:

Bioavailability: Studies comparing equimolar doses of O-acetylpsilocin and psilocybin found that O-acetylpsilocin results in a modestly lower total peripheral exposure to psilocin, with a relative bioavailability of approximately 70% of that from psilocybin. nih.govnih.gov

Half-Life: The elimination half-life of psilocin was determined to be approximately 30 minutes, and this value remained consistent regardless of whether it was derived from O-acetylpsilocin or psilocybin. nih.govnih.gov

Research Implications and Broader Academic Context

O-Acetylpsilocin Fumarate (B1241708) as a Mechanistic Probe in Psychedelic Research

O-acetylpsilocin fumarate, a synthetic tryptamine (B22526), serves as a critical tool in psychedelic research, primarily because it functions as a prodrug for psilocin, the main active metabolite of psilocybin. nih.govwikipedia.org Upon administration, the acetyl group of O-acetylpsilocin is hydrolyzed in the body, a process called deacetylation, which converts it into the pharmacologically active psilocin. nih.govvulcanchem.com This conversion is central to its utility as a research probe, allowing scientists to study the effects of psilocin, which is responsible for the psychedelic experience by acting as an agonist at serotonin (B10506) receptors, particularly the 5-HT2A receptor. wikipedia.orgacs.org

The primary advantage of using this compound lies in its regulatory status. While psilocybin is a Schedule I substance under international conventions, O-acetylpsilocin is not currently scheduled under the UN 1971 Convention on Psychotropic Substances. nih.govwikipedia.org This distinction can make it a more accessible alternative for researchers, potentially accelerating mechanistic studies into the effects of psilocin without the significant regulatory hurdles associated with psilocybin. nih.govvulcanchem.com

Advancements in Preclinical Model Systems for Psychedelic Pharmacodynamics

The investigation of psychedelic compounds like this compound has been significantly advanced by sophisticated preclinical model systems. These models are essential for definitively establishing in vivo conversion patterns and comparing the pharmacodynamic and pharmacokinetic properties against more well-known compounds like psilocybin. nih.govvulcanchem.comresearchgate.net

A key methodology employed in recent studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.netwisc.edu This highly sensitive analytical technique allows for the precise quantification of plasma concentrations of psilocin following the administration of its prodrugs. nih.govvulcanchem.com In a pivotal study, researchers used LC-MS/MS to assess the time-course of psilocin levels in C57Bl6/J mice after administering either this compound or psilocybin. nih.govresearchgate.netwisc.edu This approach provided the first direct in vivo validation of O-acetylpsilocin's conversion to psilocin and allowed for a direct comparison of its efficiency as a prodrug relative to psilocybin. nih.govwisc.edu

The use of animal models, such as mice, is fundamental in this research. biorxiv.org While there are inherent limitations in using animal behavior to model complex human psychiatric conditions, these paradigms are invaluable for elucidating the biological and pharmacological effects of a substance, separate from the psychological and environmental factors present in human trials. biorxiv.orgpeta.org For instance, the head-twitch response in rodents is a well-established behavioral proxy used to study the effects of serotonergic psychedelics mediated by the 5-HT2A receptor. wikipedia.org Such models, combined with advanced analytical methods, create a robust framework for understanding how prodrugs like this compound are metabolized and how they lead to the downstream activation of specific neural pathways. nih.govwikipedia.orgbiorxiv.org This provides a consistent benchmark for comparing novel compounds and understanding their fundamental mechanisms of action. nih.govpeta.org

Comparative Pharmacokinetics of Psilocin Prodrugs in Mice

| Pharmacokinetic Parameter | This compound | Psilocybin | Reference |

|---|---|---|---|

| Relative Psilocin Exposure | Approximately 70% of that from psilocybin | Baseline (100%) | nih.govwisc.edu |

| Peak Psilocin Concentration (at 15 min) | 10-25% lower than psilocybin | 10-25% higher than this compound | nih.govwisc.edu |

| Psilocin Half-Life | Approximately 30 minutes | Approximately 30 minutes | nih.govwisc.edu |

Legal and Ethical Considerations in the Conduct of Preclinical Psychedelic Research

The legal landscape surrounding psychedelic compounds is a significant factor influencing the pace and direction of research. Psilocybin is classified as a Schedule I drug under the United Nations' 1971 Convention on Psychotropic Substances and in many countries, including the United States, indicating a high potential for abuse and no accepted medical use. nih.govresearchgate.net This status imposes stringent regulatory requirements and limits access for research purposes. nih.gov

In contrast, O-acetylpsilocin (psilacetin) is not currently included in any international drug schedules. nih.govwikipedia.org This has major implications for preclinical research, as its unscheduled status in many jurisdictions may allow for broader access and more rapid scientific progress on mechanistic questions surrounding psilocin's effects. nih.govvulcanchem.com Researchers may be able to substitute this compound for psilocybin, thereby bypassing some of the regulatory burdens and logistical challenges associated with handling Schedule I substances. vulcanchem.com

However, the legal situation is not without complexity. In the United States, for example, while O-acetylpsilocin is not explicitly scheduled, its structural similarity to the controlled substance psilocin means it could be prosecuted under the Federal Analogue Act. wikipedia.orgacslab.com This act treats a substance that is substantially similar to a Schedule I or II drug as if it were in that schedule if intended for human consumption. This legal ambiguity necessitates careful consideration by researchers. Despite this, for preclinical studies not intended for human use, this compound remains a legally viable and more accessible alternative to psilocybin in many research settings. nih.govacslab.com

The use of animals in psychedelic research operates within established ethical frameworks that govern all biomedical drug development. The requirement to conduct animal research to assess toxicity and pharmacology before proceeding to human trials is a long-standing principle, codified in international guidelines such as the Declaration of Helsinki. biorxiv.org The primary ethical goals are to ensure the welfare of the animals used and to justify the research based on its potential scientific value. oup.com

However, psychiatric research, particularly involving psychedelics, presents unique challenges. Modeling complex mental states like depression or the subjective effects of a psychedelic experience in animals is inherently difficult. biorxiv.orgoup.com This has led to criticism of the translational value of some animal models and underscores the ethical imperative to use them judiciously. biorxiv.orgpeta.org

Ethical frameworks for psychedelic research emphasize the need for robust study design and a clear scientific rationale. nih.govgmu.edu There is a growing consensus on the need to develop ethical guidelines that are specific to the unique challenges posed by these substances. gmu.eduacrpnet.org This includes considering the potential for novel drug development strategies that may reduce ethical concerns, such as using synthetic alternatives like this compound instead of compounds derived from natural sources with long histories of sacramental use by indigenous peoples. nih.govvulcanchem.com Ultimately, all preclinical research must adhere to the core principles of research ethics, including beneficence (maximizing benefits), non-maleficence (minimizing harm), and justice, ensuring that the potential knowledge gained justifies the use of animal models. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for O-Acetylpsilocin fumarate, and how do they compare in yield and purity?

Methodological Answer:

Dr. David Nichols' synthesis method (1999) involves acetylating psilocin to produce 4-AcO-DMT (O-Acetylpsilocin), followed by salt formation with fumaric acid to stabilize the compound. The fumarate salt crystallizes readily, improving stability compared to freebase psilocin . For reproducibility, researchers should:

- Use inert atmospheres (argon/nitrogen) during acetylation to prevent oxidation.

- Monitor pH during salt formation (target pH 4–5 for optimal crystallization).

- Compare yields using HPLC with UV detection (λ = 280 nm) to assess purity .

Basic: How does the stability of this compound compare to psilocin under various storage conditions?

Methodological Answer:

this compound demonstrates superior stability due to its salt form. Key experimental protocols:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks. Analyze degradation products via LC-MS. Fumarate salts show <5% degradation vs. ~30% for psilocin under identical conditions .

- Light Sensitivity : Expose to UV light (254 nm) for 24 hours; quantify photodegradation using spectrophotometry. Fumarate salts exhibit reduced photolytic breakdown compared to psilocin .

Basic: What spectroscopic methods are most effective for characterizing this compound's structure?

Methodological Answer:

- 1H/13C NMR : Confirm the acetyl group (δ ~2.1 ppm for CH3) and fumarate protons (δ ~6.7 ppm, J = 15 Hz trans coupling) .

- FT-IR : Identify ester carbonyl (C=O stretch ~1740 cm⁻¹) and fumarate carboxylate (asymmetric stretch ~1600 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 289.1543 (C14H18N2O2) and fumarate adducts .

Advanced: How can researchers resolve contradictions in receptor binding data between O-Acetylpsilocin and its metabolites?

Methodological Answer:

Contradictions often arise from metabolite interference (e.g., deacetylated psilocin). Recommended approaches:

- In Vitro Receptor Assays : Use HEK-293 cells expressing 5-HT2A receptors. Pre-incubate with esterase inhibitors (e.g., PMSF) to prevent O-Acetylpsilocin hydrolysis .

- Pharmacokinetic Modeling : Compare AUC (area under the curve) for parent compound vs. metabolites in plasma samples. Apply compartmental models to isolate receptor effects .

Advanced: What experimental designs are optimal for assessing this compound's stability under physiological conditions?

Methodological Answer:

- Simulated Gastric Fluid (SGF) Studies : Incubate fumarate salt in 0.1N HCl (pH 1.2) at 37°C for 2 hours. Monitor hydrolysis via LC-MS; compare to psilocin’s degradation rate .

- Plasma Stability Assays : Add compound to human plasma (37°C), aliquot at 0/30/60/120 mins. Quench with acetonitrile and quantify intact compound. Fumarate salts show prolonged half-life (>60 mins) vs. freebase .

Advanced: How should researchers analyze pharmacokinetic data when this compound shows non-linear absorption patterns?

Methodological Answer:

Non-linear absorption may arise from saturation of transporters or pH-dependent solubility. Strategies include:

- Michaelis-Menten Kinetics : Model intestinal absorption using Caco-2 cell monolayers. Calculate Km and Vmax for active transport .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate dissolution rate, particle size, and bioavailability. Use software like SIMCA or R packages .

Advanced: What are the challenges in quantifying this compound in complex biological matrices?

Methodological Answer:

- Sample Preparation : Use SPE (Solid-Phase Extraction) with mixed-mode sorbents (e.g., Oasis MCX) to isolate the compound from plasma/urine. Optimize elution with methanol:ammonia (95:5) .

- LC-MS/MS Optimization : Employ a C18 column (2.6 µm, 50 mm) with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 289→58 (O-Acetylpsilocin) and m/z 117→99 (fumarate) .

Advanced: How can structural analogs of this compound be evaluated for reduced neurotoxicity?

Methodological Answer:

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to 5-HT2A vs. off-target receptors (e.g., σ1). Prioritize analogs with >10-fold selectivity .

- In Vivo Behavioral Assays : Test analogs in rodent models (e.g., forced swim test) with concurrent microdialysis to monitor serotonin levels. Compare to psilocin’s anxiogenic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.